molecular formula C10H12N4S2 B2948059 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide CAS No. 299169-91-8

2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide

Cat. No.: B2948059
CAS No.: 299169-91-8
M. Wt: 252.35
InChI Key: UHOAURAWOVKOPH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, microwave irradiation, and one-pot multicomponent reactions to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds. These products often exhibit enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzothiazole ring and the ethylhydrazinecarbothioamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylamino)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S2/c1-2-11-9(15)13-14-10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAURAWOVKOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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